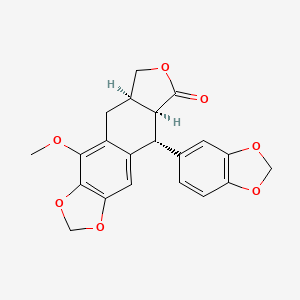

Burseranin

説明

特性

分子式 |

C21H18O7 |

|---|---|

分子量 |

382.4 g/mol |

IUPAC名 |

(5aR,8aS,9R)-9-(1,3-benzodioxol-5-yl)-4-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C21H18O7/c1-23-19-13-4-11-7-24-21(22)18(11)17(12(13)6-16-20(19)28-9-27-16)10-2-3-14-15(5-10)26-8-25-14/h2-3,5-6,11,17-18H,4,7-9H2,1H3/t11-,17+,18+/m0/s1 |

InChIキー |

CCJWJASNEQOVDI-UZCIPKQKSA-N |

異性体SMILES |

COC1=C2C[C@H]3COC(=O)[C@H]3[C@@H](C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6 |

正規SMILES |

COC1=C2CC3COC(=O)C3C(C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6 |

同義語 |

burseranin |

製品の起源 |

United States |

Q & A

Q. Q1. What are the primary methods for isolating and characterizing Burseranin from natural sources?

Methodological Answer: this compound, a sesquiterpene derivative from Bursera spp., requires targeted extraction protocols. Chromatographic techniques (e.g., HPLC, GC-MS) combined with spectroscopic analysis (NMR, IR) are essential for isolation and structural elucidation . Ensure purity validation via elemental analysis and comparison with literature spectral data, particularly for distinguishing this compound from structurally similar compounds like Burseran .

Q. Q2. How can researchers design experiments to assess this compound’s bioactivity in vitro?

Methodological Answer: Adopt a hypothesis-driven approach:

- Cell-based assays: Use standardized cell lines (e.g., cancer, inflammatory) with dose-response curves to evaluate cytotoxicity or anti-inflammatory activity.

- Controls: Include positive/negative controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) to contextualize results.

- Replication: Triplicate experiments with statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

- Source variability: Differences in plant chemotypes or extraction methods. Address via phytochemical standardization (e.g., metabolite profiling) .

- Assay conditions: Varying cell culture media, incubation times, or solvent carriers. Use harmonized protocols (e.g., OECD guidelines) and report detailed metadata .

- Mechanistic ambiguity: Combine -omics approaches (transcriptomics, proteomics) to identify molecular targets and pathways, reducing reliance on single-endpoint assays .

Q. Q4. How can researchers optimize this compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

- Structural modification: Introduce functional groups (e.g., esterification) to enhance solubility or bioavailability while retaining bioactivity. Validate via in silico modeling (e.g., molecular docking) and in vivo pharmacokinetic studies .

- Formulation strategies: Use nanocarriers (liposomes, polymeric nanoparticles) to improve stability and targeted delivery. Characterize formulations using dynamic light scattering (DLS) and in vitro release assays .

Q. Q5. What frameworks guide the integration of ethnopharmacological data into this compound research?

Methodological Answer:

- PICO framework: Define P opulation (plant species), I ntervention (extracts/fractions), C omparison (reference compounds), and O utcome (bioactivity metrics) to align traditional use with experimental design .

- Ethnobotanical validation: Cross-reference traditional claims with phytochemical databases (e.g., NAPRALERT) and prioritize compounds with overlapping bioactivity reports .

Data Analysis and Interpretation

Q. Q6. How should researchers address variability in this compound’s biological activity across studies?

Methodological Answer:

- Meta-analysis: Aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent polarity, assay sensitivity) .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., bioactivity vs. chemical composition) to isolate key variables driving variability .

Q. Q7. What statistical methods validate this compound’s dose-dependent effects in preclinical models?

Methodological Answer:

- Non-linear regression: Fit dose-response data to models (e.g., Hill equation) to calculate EC50/IC50 values.

- Survival analysis: For in vivo toxicity studies, use Kaplan-Meier curves and log-rank tests to compare treatment groups .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers mitigate bias in this compound’s pharmacological screening?

Methodological Answer:

Q. Q9. What criteria ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Detailed SOPs: Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via TLC/HPLC.

- Open data: Share spectra (NMR, MS) and crystallographic data in supplementary materials for peer validation .

Interdisciplinary and Collaborative Research

Q. Q10. How can computational chemistry enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer:

Q. Q11. What collaborative frameworks integrate ecological and pharmacological data on this compound?

Methodological Answer:

- Joint hypothesis development: Combine ethnobotanists, chemists, and pharmacologists to design studies linking plant ecology (e.g., environmental stress effects on metabolite production) with bioactivity .

- Data repositories: Use platforms like Zenodo or Figshare to share raw datasets, enabling cross-disciplinary analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。